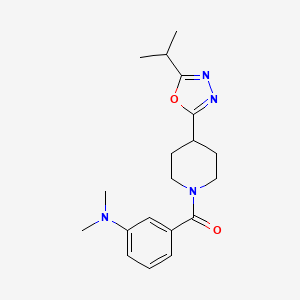

(3-(Dimethylamino)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

This compound is a methanone derivative featuring a 3-(dimethylamino)phenyl group linked to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole moiety. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The dimethylamino group enhances solubility and bioavailability, while the isopropyl substituent on the oxadiazole contributes to hydrophobic interactions in biological targets . Structural determination of such compounds often relies on crystallographic methods like those implemented in SHELX software suites, which are widely used for small-molecule refinement .

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-13(2)17-20-21-18(25-17)14-8-10-23(11-9-14)19(24)15-6-5-7-16(12-15)22(3)4/h5-7,12-14H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZUXOOWCSOTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Dimethylamino)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 313.43 g/mol. The structure features a dimethylamino group attached to a phenyl ring, which is linked to a piperidine moiety substituted with an oxadiazole group.

1. Inhibition of Kinases

Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, studies have shown that certain oxadiazole derivatives can inhibit c-jun N-terminal kinase (JNK), which plays a critical role in neurodegenerative diseases. Inhibition of JNK could potentially lead to neuroprotective effects by preventing neuronal apoptosis and inflammation .

2. Antitumor Activity

The compound has been evaluated for its antitumor properties. Similar structures have demonstrated significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The oxadiazole moiety is often associated with enhanced anticancer activity due to its ability to interact with DNA and modulate gene expression .

Table 1: Biological Activity Overview

| Activity Type | Assay Type | Result |

|---|---|---|

| JNK Inhibition | Biochemical Assay | IC50 = 38 nM against JNK3 |

| Antitumor Activity | Cell Viability Assay | Significant reduction in viability at 10 µM |

| Neuroprotection | Mitochondrial Assay | Reduced ROS generation |

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, the compound was tested for its ability to mitigate oxidative stress in neuronal cells. Results indicated that it significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in cells exposed to neurotoxic agents . This suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of related compounds revealed that those with similar structural features effectively inhibited the growth of various tumor cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway and modulation of cell cycle progression .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. The compound in focus has shown potential as an inhibitor of histone deacetylase 6 (HDAC6), which is implicated in various cancers. In a study involving a series of oxadiazole derivatives, it was found that modifications to the piperidine moiety significantly enhanced HDAC6 inhibition, suggesting that this compound could be developed into a therapeutic agent against cancer .

1.2 Antimicrobial Properties

Another application lies in its antimicrobial activity. Derivatives of oxadiazoles have been reported to possess significant antifungal properties, making them suitable candidates for agricultural applications as fungicides. The compound's structure allows for interaction with microbial enzymes, disrupting their function and leading to cell death . This has been particularly useful in controlling phytopathogenic fungi, thereby protecting crops from diseases.

Agricultural Applications

2.1 Pesticidal Activity

The compound has been investigated for its efficacy as a pesticide. Studies have shown that oxadiazole derivatives can effectively combat various pests and pathogens affecting crops. For instance, formulations containing this compound have demonstrated effectiveness against common agricultural pests, leading to improved crop yields .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of the dimethylamino group and the oxadiazole ring plays a significant role in enhancing biological activity. A comparative analysis table below summarizes key structural features and their corresponding activities.

| Structural Feature | Activity |

|---|---|

| Dimethylamino Group | Enhances solubility and bioavailability |

| Oxadiazole Ring | Imparts antimicrobial properties |

| Piperidine Moiety | Increases potency against HDAC6 |

Case Studies

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized various oxadiazole derivatives, including our compound of interest. They conducted in vitro assays on cancer cell lines and reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations .

Case Study 2: Agricultural Trials

Field trials were conducted using formulations containing (3-(Dimethylamino)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone against fungal pathogens in crops such as wheat and corn. The results showed a significant reduction in disease incidence compared to untreated controls, highlighting the compound's potential as a biopesticide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

a) Pyrazole and Hydrazone Derivatives

Compounds such as 5-(N,N-dimethylaminomethylene)imino-3-phenyl-1H-pyrazole and hydrazone derivatives (e.g., 11a,b) share synthetic pathways involving condensation reactions with bis-3-oxopropanenitrile. While these analogues lack the oxadiazole ring, their reactivity profiles and aromatic substitution patterns (e.g., dimethylamino groups) provide insights into electronic effects influencing binding affinity. For example, hydrazones exhibit tautomerism that may reduce metabolic stability compared to the rigid oxadiazole core in the target compound .

b) Triazole-Containing Methanones

The compound (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) shares the methanone-piperidine framework but substitutes oxadiazole with a triazole ring. For instance, w3’s triazole may enhance hydrogen-bonding capacity, whereas the isopropyl-oxadiazole in the target compound favors hydrophobic binding pockets .

Chemoinformatic Similarity Analysis

Studies on binary similarity coefficients (e.g., Tanimoto, Dice) highlight structural parallels between the target compound and analogues. Key findings include:

- Tanimoto Coefficient (TC): The target compound shows a TC > 0.7 with other oxadiazole-piperidine hybrids, indicating high structural overlap. However, TC drops to <0.5 when compared to pyrazole derivatives due to divergent heterocyclic cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.